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Compound of Interest

Compound Name: 5-Iodopyrimidin-4-amine

Cat. No.: B113262 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-Iodopyrimidin-4-amine (CAS No. 91416-96-5), a heterocyclic organic compound with

potential applications in medicinal chemistry and drug development. Due to the limited

availability of public experimental data, this document focuses on predicted spectral

characteristics based on established principles of nuclear magnetic resonance (NMR), infrared

(IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Structure and Properties
5-Iodopyrimidin-4-amine is characterized by a pyrimidine ring substituted with an amino

group at position 4 and an iodine atom at position 5.

Molecular Formula: C₄H₄IN₃[1]

Molecular Weight: 221.00 g/mol [1]

Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Iodopyrimidin-4-
amine. These predictions are based on the analysis of its chemical structure, data from
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analogous compounds, and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.1 Singlet 1H H-2

~8.3 Singlet 1H H-6

~7.0 Broad Singlet 2H -NH₂

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The amino protons' chemical

shift can vary with concentration and temperature.

¹³C NMR Spectroscopy (Predicted)
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Assignment

~160 C-4

~158 C-2

~155 C-6

~80 C-5

Note: The carbon attached to iodine (C-5) is expected to have a significantly lower chemical

shift due to the heavy atom effect.

Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium N-H stretch (asymmetric)

3350 - 3200 Medium N-H stretch (symmetric)

3100 - 3000 Weak Aromatic C-H stretch

1650 - 1600 Strong N-H bend (scissoring)

1600 - 1450 Medium C=C and C=N ring stretching

~1250 Medium Aromatic C-N stretch

~700 Strong C-I stretch

Note: The presence of two bands for the N-H stretch is characteristic of a primary amine.

Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

221 Molecular ion [M]⁺

127 Loss of iodine radical [M - I]⁺

94 Loss of HCN from [M - I]⁺

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve

the loss of the iodine atom followed by fragmentation of the pyrimidine ring.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 5-Iodopyrimidin-4-amine (5-10 mg) would be dissolved in a deuterated solvent,

typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H

and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer at room

temperature. Chemical shifts would be referenced to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed

into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total

Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane)

would be introduced into the instrument. The electron energy would typically be set to 70 eV.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Iodopyrimidin-4-amine.
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Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Synthesis of 5-Iodopyrimidin-4-amine

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Baseline Correction)

Process MS Data
(Peak Identification)

Interpret NMR Spectra
(Chemical Shifts, Coupling)

Interpret IR Spectrum
(Functional Groups)

Interpret MS Spectrum
(Fragmentation Pattern)

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 5-Iodopyrimidin-4-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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